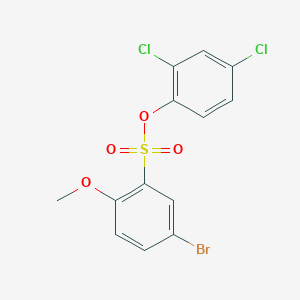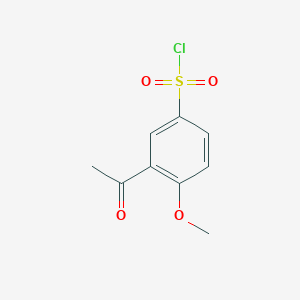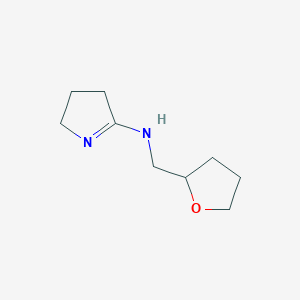![molecular formula C18H13ClN2O5 B12123005 N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-clorofenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida es un compuesto orgánico con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de cromeno, un grupo metoxi y una unidad de carbohidrazida. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(4-clorofenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida normalmente implica varios pasos. Un método común incluye la reacción de 6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida con cloruro de 4-clorobenzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente orgánico como el diclorometano. El producto se purifica luego mediante recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis. La recuperación y el reciclaje de solventes también se implementan para reducir el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(4-clorofenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxi se puede oxidar para formar un grupo hidroxilo.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El átomo de cloro en el anillo fenilo se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de 6-hidroxi-2-oxo-2H-cromeno-3-carbohidrazida.
Reducción: Formación de 6-metoxi-2-hidroxi-2H-cromeno-3-carbohidrazida.
Sustitución: Formación de varios derivados fenilos sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente antiinflamatorio y anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N'-[(4-clorofenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Por ejemplo, su actividad antiinflamatoria puede deberse a la inhibición de las enzimas ciclooxigenasa, lo que reduce la producción de mediadores proinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(4-bromofenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida
- N'-[(4-fluorofenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida
- N'-[(4-metilfenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida
Unicidad
N'-[(4-clorofenil)carbonil]-6-metoxi-2-oxo-2H-cromeno-3-carbohidrazida es único debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede participar en diversas interacciones, como el enlace de hidrógeno y el enlace halógeno, lo que puede mejorar la eficacia del compuesto en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C18H13ClN2O5 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N'-(4-chlorobenzoyl)-6-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-13-6-7-15-11(8-13)9-14(18(24)26-15)17(23)21-20-16(22)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,22)(H,21,23) |
Clave InChI |
VBDWADUQJOYEAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)

![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)

![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)
